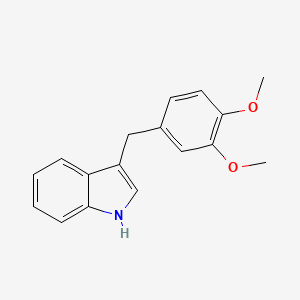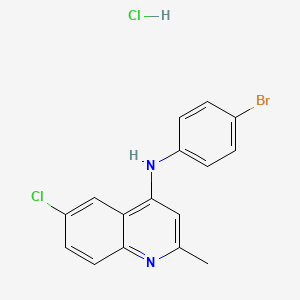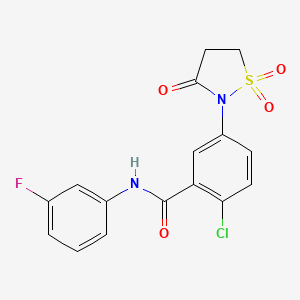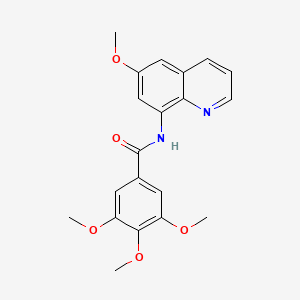![molecular formula C13H20N2O4 B5014384 [3-(acetylamino)-1-adamantyl]methyl nitrate](/img/structure/B5014384.png)
[3-(acetylamino)-1-adamantyl]methyl nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(acetylamino)-1-adamantyl]methyl nitrate, also known as AAMN, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. AAMN belongs to the family of adamantane derivatives, which are known for their unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
[3-(acetylamino)-1-adamantyl]methyl nitrate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties. This compound has been tested against a range of viruses, including influenza A and B, herpes simplex virus, and respiratory syncytial virus. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Wirkmechanismus
The mechanism of action of [3-(acetylamino)-1-adamantyl]methyl nitrate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in viral replication, tumor growth, and inflammation. This compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the replication of viruses and induce apoptosis in tumor cells. This compound has also been shown to reduce the production of inflammatory cytokines and prostaglandins. This compound has been shown to have a low toxicity profile and does not appear to have any significant adverse effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [3-(acetylamino)-1-adamantyl]methyl nitrate in lab experiments include its broad-spectrum antiviral activity, its potential as an anticancer agent, and its anti-inflammatory properties. This compound has a low toxicity profile, making it suitable for use in cell culture and animal studies. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specialized equipment. This compound is also a relatively new compound, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research of [3-(acetylamino)-1-adamantyl]methyl nitrate. One area of research is the development of this compound-based antiviral drugs. This compound has shown promising results against a range of viruses, and further research could lead to the development of new antiviral therapies. Another area of research is the development of this compound-based anticancer drugs. This compound has shown potential as a tumor growth inhibitor, and further research could lead to the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of [3-(acetylamino)-1-adamantyl]methyl nitrate involves the reaction of 1-adamantylamine with acetic anhydride in the presence of a catalyst, followed by the reaction of the resulting compound with nitric acid. The final product is obtained after purification using column chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Eigenschaften
IUPAC Name |
(3-acetamido-1-adamantyl)methyl nitrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-9(16)14-13-5-10-2-11(6-13)4-12(3-10,7-13)8-19-15(17)18/h10-11H,2-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQZSDWFVWBTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)CO[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5014314.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5014322.png)
![4-[(mesitylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5014324.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B5014332.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5014342.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-4-oxopentanamide](/img/structure/B5014347.png)
![2-[(4-chlorobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5014356.png)

![N-[2-(4-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5014367.png)

